N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a cyclohexylcarbonyl group, and a leucinamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Cyclohexylcarbonyl Intermediate: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, using cyclohexanone and an appropriate acylating agent.
Coupling with Leucinamide: The final step involves coupling the fluorophenyl and cyclohexylcarbonyl intermediates with leucinamide using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the leucinamide moiety facilitates its incorporation into biological systems. The compound may inhibit or activate specific pathways, depending on its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
- N-(2-chlorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
- N-(2-fluorophenyl)-N~2~-[(4-ethylcyclohexyl)carbonyl]leucinamide
Uniqueness
N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of the fluorophenyl group with the cyclohexylcarbonyl and leucinamide moieties imparts distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H29FN2O2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H29FN2O2/c1-13(2)12-18(20(25)22-17-7-5-4-6-16(17)21)23-19(24)15-10-8-14(3)9-11-15/h4-7,13-15,18H,8-12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
MAXUPAXXRFAVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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